Acyline (TFA)

Description

Historical Perspectives on Gonadotropin-Releasing Hormone Antagonism

Following the identification and synthesis of GnRH in 1971, the initial focus of researchers was on creating agonistic analogs. nih.govnih.gov These agonists, through continuous stimulation, paradoxically lead to the downregulation of GnRH receptors and subsequent suppression of gonadotropin release. nih.gov However, the initial stimulatory "flare-up" effect of agonists presented clinical challenges. bohrium.comprnewswire.com This spurred the pursuit of GnRH antagonists, which offer a more direct and immediate mechanism of action by competitively blocking GnRH receptors, thereby preventing the initial surge in hormone levels. nih.govnih.govwikipedia.org Early attempts to create these antagonists were met with challenges, including issues with potency and the potential for histamine (B1213489) release. researchgate.net

Evolution of Synthetic GnRH Peptide Antagonists

The development of synthetic GnRH peptide antagonists has progressed through several generations, each marked by improvements in efficacy and safety. The initial first-generation antagonists, while demonstrating the feasibility of the approach, were hampered by significant side effects, primarily related to histamine release. researchgate.net Subsequent second and third-generation antagonists were engineered with specific amino acid substitutions to enhance potency and reduce these adverse effects. nih.gov Modifications at various positions of the decapeptide chain were systematically explored to optimize receptor binding and pharmacokinetic properties. nih.gov This evolutionary process led to the development of clinically viable antagonists with improved therapeutic profiles. nih.gov

Acyline (TFA) as a Prototype in Advanced GnRH Antagonist Development

Acyline, a potent decapeptide GnRH antagonist, represents a significant milestone in this developmental trajectory. researchgate.netwikipedia.org Belonging to the azaline (B1665912) B family, it was synthesized with the aim of achieving profound and sustained suppression of gonadotropins. researchgate.net Animal and human studies have demonstrated its high potency in reducing circulating levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101). researchgate.netnih.govnih.gov Its development and investigation have provided valuable insights into the structure-activity relationships of GnRH antagonists and have showcased the potential for long-acting formulations. nih.govnih.gov Acyline's characteristics have positioned it as a key prototype in the ongoing research and development of advanced GnRH antagonists for various clinical applications. nih.gov

Research Findings on Acyline

Studies have elucidated the dose-dependent effects of Acyline on gonadotropin and testosterone suppression. The following table summarizes key findings from a study in healthy young men.

| Acyline Dose | Maximal Suppression of FSH (% of baseline) | Maximal Suppression of LH (% of baseline) | Maximal Suppression of Testosterone (% of baseline) | Duration of Suppression |

|---|---|---|---|---|

| 75 microg/kg | 46.9 +/- 2.5% | 12.4 +/- 2.2% | 13.4 +/- 1.4% | Over 48 hours |

| 300 microg/kg (single dose) | - | Suppressed to castrate levels | Suppressed to castrate levels (nadir: 1.95 +/- 0.4 nmol/liter) | 15 days |

| 75 microg/kg (every 2 days for 5 doses) | - | Suppressed | Suppressed (nadir: 1.06 +/- 0.17 nmol/liter) | Over 20 days |

Data compiled from studies on healthy young men demonstrating the dose-dependent suppressive effects of Acyline. nih.govnih.gov

Evolution of GnRH Antagonists

The progression of GnRH antagonists is characterized by structural modifications aimed at improving their therapeutic index.

| Generation | Key Characteristics | Examples |

|---|---|---|

| First | Demonstrated proof of concept but associated with significant histamine release. | - |

| Second | Improved potency and reduced histamine-releasing activity. | - |

| Third | High potency, minimal histamine release, and improved water solubility, leading to clinical use. nih.gov | Cetrorelix, Ganirelix, Abarelix, Degarelix nih.gov |

This table outlines the generational advancements in synthetic GnRH peptide antagonists.

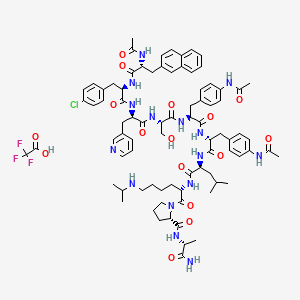

Structure

2D Structure

Properties

Molecular Formula |

C82H103ClF3N15O16 |

|---|---|

Molecular Weight |

1647.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1 |

InChI Key |

MLCHXMRUFDXSFA-NRYWIMGFSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Acyline Tfa

Peptide Synthesis Strategies for Acyline and its Analogues

The synthesis of a decapeptide such as Acyline can be approached through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each method presents distinct advantages and challenges in the context of producing a complex peptide like Acyline.

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of moderate length like Acyline. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. cnr.it

General SPPS Protocol for a Decapeptide like Acyline:

A typical SPPS protocol for a decapeptide GnRH antagonist would involve the following key steps:

Resin Selection and Swelling: The synthesis begins with the selection of an appropriate resin, often a rink amide resin for C-terminal amide peptides, which is then swelled in a suitable solvent like N,N-dimethylformamide (DMF).

Deprotection: The temporary Nα-protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the resin-bound amino acid. This is typically achieved by treating the resin with a solution of a weak base, such as 20% piperidine (B6355638) in DMF. cnr.it

Amino Acid Coupling: The next Nα-Fmoc protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma, or aminium-based reagents like TBTU with a base such as N,N-diisopropylethylamine (DIPEA). cnr.it

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and isopropanol (B130326) (IPA) to remove excess reagents and byproducts. cnr.it

Iterative Cycles: These deprotection, coupling, and washing steps are repeated for each amino acid in the Acyline sequence until the full decapeptide is assembled on the resin.

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is a critical step where trifluoroacetic acid (TFA) plays a pivotal role.

Table 1: Key Reagents in a Typical SPPS Cycle for Acyline

| Step | Reagent(s) | Purpose |

| Resin Swelling | N,N-dimethylformamide (DMF) | Prepares the resin for synthesis by expanding the polymer matrix. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary Nα-Fmoc protecting group. |

| Amino Acid Activation & Coupling | Fmoc-amino acid, DIC/Oxyma or TBTU/DIPEA | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. |

| Washing | DMF, Isopropanol (IPA) | Removes excess reagents and soluble byproducts. |

While less common for peptides of this size due to its labor-intensive nature, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for the synthesis of peptide fragments that can be later combined in a convergent approach. researchgate.netrsc.org In this method, the peptide is synthesized in a homogenous reaction medium without being attached to a solid support. cnr.it

A solution-phase approach to a decapeptide like a GnRH antagonist would involve the stepwise coupling of protected amino acids or small peptide fragments in solution. nih.gov After each coupling step, the product must be purified to remove unreacted starting materials and byproducts before proceeding to the next step. This often involves techniques like extraction and crystallization. While this method allows for purification of intermediates, it is generally more time-consuming and requires more complex purification strategies compared to SPPS.

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Purification Protocols

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of SPPS for peptides like Acyline. It is a strong acid that is used for the cleavage of the peptide from the solid support and the simultaneous removal of most acid-labile side-chain protecting groups. nih.govthermofisher.compeptide.comthermofisher.comsigmaaldrich.com

A typical cleavage cocktail consists of a high concentration of TFA (e.g., 95%) mixed with a combination of "scavengers." These scavengers are nucleophilic compounds that trap the reactive carbocations generated during the removal of protecting groups, thus preventing side reactions with sensitive amino acid residues in the peptide chain. thermofisher.com

Table 2: Common Scavengers Used with TFA in Peptide Cleavage

| Scavenger | Purpose |

| Water | Proton source and scavenger for tert-butyl cations. |

| Triisopropylsilane (TIS) | Reduces oxidized tryptophan and traps carbocations. |

| Thioanisole | Scavenges benzyl (B1604629) and other aromatic protecting groups. |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups and prevents reattachment to cysteine. |

The cleavage process typically involves treating the peptide-resin with the TFA cocktail for a few hours at room temperature. thermofisher.comthermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using a cold non-polar solvent like diethyl ether. The crude peptide is then collected by centrifugation or filtration and washed multiple times with cold ether to remove the TFA and scavengers. peptide.com

TFA is also commonly used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of peptides. A low concentration of TFA (typically 0.1%) in the mobile phase helps to sharpen the peaks and improve the separation of the peptide from its impurities.

Design and Synthesis of Novel Acyline Derivatives and Related Compounds

The design and synthesis of novel Acyline derivatives aim to improve its pharmacological properties, such as potency, duration of action, and oral bioavailability. Modifications can include acylation, N-methylation, and the incorporation of unnatural amino acids. nih.govresearchgate.netnih.gov

Acylated Derivatives: Acylation of the N-terminus or side chains of amino acids can influence the lipophilicity and enzymatic stability of the peptide. The synthesis of such derivatives would involve an additional acylation step, either during or after the main peptide synthesis, using an appropriate acylating agent like an acid chloride or anhydride (B1165640).

N-Methylated Derivatives: N-methylation of the peptide backbone can increase resistance to enzymatic degradation and influence the peptide's conformation. The synthesis of N-methylated peptides can be challenging and may require specialized building blocks (N-methylated amino acids) or on-resin N-methylation protocols. nih.govmonash.edu

The synthesis of these derivatives generally follows the principles of SPPS, with modifications to the standard protocols to accommodate the specific chemical transformations required.

Methodologies for Analytical Controls and Purity Assessment During Synthesis

Rigorous analytical control is essential throughout the synthesis of Acyline to ensure the final product's quality and purity. A combination of chromatographic and spectrometric techniques is employed for this purpose. researchgate.netnih.govchromatographyonline.comveeprho.comijprajournal.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary techniques used to assess the purity of the crude and purified peptide. researchgate.netchromatographyonline.com These methods separate the target peptide from impurities based on their hydrophobicity. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% TFA. The purity is determined by integrating the peak area of the main product relative to the total peak area. chromatographyonline.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy. researchgate.netchimia.chlcms.czthermofisher.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is a powerful tool for identifying and characterizing impurities. chimia.chlcms.cz

Table 3: Common Analytical Techniques for Acyline Synthesis

| Technique | Purpose | Key Information Obtained |

| HPLC/UPLC | Purity assessment and quantification | Percentage purity, retention time, impurity profile |

| Mass Spectrometry (MS) | Identity confirmation and impurity identification | Molecular weight, fragmentation pattern |

| LC-MS | Comprehensive analysis of complex mixtures | Separation and mass identification of the main peptide and impurities |

By employing these synthetic and analytical methodologies, it is possible to produce high-purity Acyline (TFA) suitable for its intended applications. The careful control of each step, from the initial resin loading to the final purification and analysis, is paramount to achieving a product that meets the required quality standards.

Molecular Pharmacology and Receptor Level Interactions of Acyline

Characterization of GnRH Receptor Binding Affinity and Selectivity

Research has established Acyline's potency through in vitro assays. For instance, in reporter gene assays utilizing HEK-293 cells expressing the human GnRH receptor, Acyline exhibited a mean inhibitory concentration (IC50) of 0.52 nM acs.orgnih.govnih.gov. This low nanomolar IC50 value signifies a strong binding affinity and potent antagonism. SAR studies have also identified several analogues of Acyline that possess comparable or even improved antagonistic potency, with IC50 values below 2 nM acs.orgnih.govnih.gov. These findings underscore the critical role of specific amino acid configurations, such as the incorporation of S-arylated/alkylated norcysteines at various positions, in achieving high receptor affinity acs.orgnih.govnih.gov.

Preclinical and Non Clinical Investigation of Acyline Tfa S Biological Activity

In Vitro Systems for Biological Activity Profiling

In vitro studies provide a controlled environment to investigate the direct effects of Acyline at the cellular and molecular level.

The primary mechanism of action of Acyline is through competitive antagonism of the GnRH receptor (GnRH-R). researchgate.netnih.gov To assess this activity, various cell line models that endogenously or recombinantly express the GnRH-R are utilized.

Commonly used cell lines include those derived from pituitary gonadotropes, such as the murine-derived αT3-1 and LβT2 cell lines, which are instrumental in studying gonadotrope function. nih.gov Additionally, non-pituitary cell lines like Human Embryonic Kidney 293 (HEK293) cells are frequently engineered to express the GnRH receptor. medchemexpress.com These transfected cell lines provide a robust system for quantifying the binding affinity and functional antagonism of compounds like Acyline.

Functional assays in these cell lines typically involve stimulating the cells with GnRH in the presence and absence of Acyline. The downstream signaling events, such as inhibition of GnRH-induced luciferase response or hormone secretion, are then measured to determine the antagonistic potency of Acyline. medchemexpress.com For instance, studies have demonstrated Acyline's ability to inhibit GnRH-induced luteinizing hormone (LH) secretion in reporter gene assays using HEK293 cells expressing the human GnRH receptor. medchemexpress.com

Interactive Data Table: Acyline Activity in GnRH Receptor Functional Assays

| Cell Line | Receptor Type | Assay Type | Measured Effect | Potency (IC50) |

| HEK293 | Human GnRH-R | Luciferase Reporter Gene Assay | Inhibition of GnRH-induced luciferase response | 0.52 nM |

| HEK293 | Human GnRH-R | LH Secretion Assay | Inhibition of GnRH-induced LH secretion | 0.69 nM |

| HEK293 | Rat GnRH-R | Luciferase Reporter Gene Assay | Inhibition of GnRH-induced luciferase response | 1.5 nM |

Beyond receptor binding assays, in vitro systems are employed to directly measure the suppression of gonadotropin production and secretion from pituitary cells. Primary pituitary cell cultures, which more closely mimic the physiological environment, can be used for this purpose.

In these experiments, pituitary cells are treated with Acyline, and the levels of LH and follicle-stimulating hormone (FSH) in the culture medium are quantified. These studies consistently demonstrate that Acyline effectively suppresses the release of both gonadotropins, confirming its antagonistic action at the pituitary level. nih.govoup.comnih.govresearchgate.net The dose-dependent nature of this suppression can also be characterized in these cellular contexts. nih.gov

In Vivo Animal Models for Endocrine System Studies

In vivo animal models are indispensable for evaluating the systemic effects of Acyline on the complex and interconnected endocrine pathways, primarily the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org

Rodent models, particularly rats and mice, are extensively used to study the impact of Acyline on the HPG axis. medchemexpress.commdpi.com The HPG axis is a critical regulatory pathway controlling reproduction and sex hormone production. wikipedia.orgnih.gov

In these models, administration of Acyline leads to a rapid and sustained decrease in circulating levels of LH and FSH. medchemexpress.com This, in turn, suppresses the production of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females. medchemexpress.commedchemexpress.com Studies in female mice, including Kiss1 knockout and Gpr54 knockout models, have shown that Acyline can disrupt the estrous cycle and reduce uterine weight, further demonstrating its potent anti-gonadotropic effects. medchemexpress.commedchemexpress.com In male mice, Acyline has been shown to reduce FSH concentrations. medchemexpress.commedchemexpress.com

Interactive Data Table: Effects of Acyline in Rodent Models

| Animal Model | Key Finding | Measured Parameters |

| Female Kiss1-/- and Gpr54-/- mice | Disruption of vaginal estrus and reduced uterine weights. medchemexpress.commedchemexpress.com | Vaginal cytology, uterine weight, serum LH concentrations. medchemexpress.com |

| Male Kiss1-/- and Gpr54-/- mice | Reduction in FSH concentrations. medchemexpress.commedchemexpress.com | Serum FSH concentrations. medchemexpress.com |

To further understand the effects of Acyline in species with reproductive physiology more analogous to humans in certain aspects, larger animal models such as canines and felines are utilized.

In male dogs, a single administration of Acyline has been shown to safely and reversibly decrease serum concentrations of gonadotropins and testosterone. nih.govconicet.gov.ar Studies have documented a decrease in LH, FSH, and testosterone levels, with a nadir reached around day 9 post-treatment, followed by a gradual return to baseline. nih.gov Furthermore, research in male dogs has indicated that Acyline can severely decrease semen quality. researchgate.net In female dogs, Acyline has been shown to prevent the initiation of cycling and diminish serum anti-Müllerian hormone (AMH) concentrations without affecting the follicular count. patsnap.com

In domestic cats, Acyline has been investigated for its potential as a contraceptive. nih.gov Studies have shown that it can prevent ovulation when administered during the early follicular phase. nih.gov Research in male cats has demonstrated that a single dose of Acyline can reversibly impair spermatogenesis and sperm motility. researchgate.net Long-term studies in cats have also been conducted to assess the effects of Acyline on growth, with findings suggesting no permanent or severe impact. nih.gov

Methodological Frameworks for Non-Clinical Studies

The design and conduct of non-clinical studies for endocrine-active compounds like Acyline are guided by established regulatory frameworks to ensure the generation of robust and reliable data. These frameworks are provided by international and national regulatory bodies.

Key guidance documents include those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), such as the ICH M3(R2) guideline on non-clinical safety studies. europa.eueuropa.eutga.gov.au This guideline provides recommendations on the type and duration of non-clinical studies needed to support human clinical trials and marketing authorization. europa.eueuropa.eu It emphasizes the importance of characterizing toxic effects with respect to target organs, dose dependence, and potential reversibility. ich.org

The U.S. Food and Drug Administration (FDA) also provides specific guidance for industry on the non-clinical evaluation of endocrine-related drug toxicity. bloomberglaw.comfda.govfederalregister.govfederalregister.govfda.gov These guidelines outline the parameters that should be assessed in standard toxicology studies to determine the potential for a drug to disrupt the endocrine system. bloomberglaw.comfederalregister.gov They also provide a framework for deciding when additional, more specialized studies are warranted based on the initial findings. fda.govfederalregister.gov The FDA's recommendations for the preclinical testing of GnRH analogues specifically address the types of toxicity testing expected for this class of drugs. nih.gov

These methodological frameworks ensure that non-clinical studies for Acyline are comprehensive and address key aspects such as:

Pharmacology studies: To characterize the primary mechanism of action and effects on the endocrine system. europa.eu

General toxicity studies: To identify potential target organs for toxicity in both rodent and non-rodent species. europa.eu

Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed toxic effects. europa.eu

Reproduction toxicity studies: To evaluate the potential effects on fertility and embryonic development. europa.eu

Genotoxicity studies: To assess the potential for the compound to damage genetic material. europa.eu

Adherence to these established guidelines is crucial for the successful development and regulatory submission of new drug candidates like Acyline. altasciences.com

Design and Interpretation of Pharmacodynamic Studies in Preclinical Models

The design of pharmacodynamic studies for Acyline in preclinical models is crucial for determining its efficacy in suppressing the hypothalamic-pituitary-gonadal (HPG) axis. These studies are typically designed to measure key hormonal and physiological endpoints in response to Acyline administration.

A common study design involves the use of adult male rats to investigate the suppression of testosterone. In one such study, proven fertile male rats were administered Acyline to evaluate its ability to prevent infertility induced by a co-administered agent. The experimental design included multiple treatment groups receiving Acyline at different time points (before, concurrently with, or after the inducing agent) to assess its protective effects. oup.comnih.gov Key pharmacodynamic endpoints measured included serum testosterone levels, testes weight, spermatid head counts, and the percentage of tubules containing mature spermatids. oup.com The interpretation of these studies focuses on the dose-dependent and time-dependent suppression of these parameters, indicating the direct inhibitory effect of Acyline on the HPG axis. oup.com For instance, significant suppression of testicular function was observed after four weeks of Acyline treatment at specific doses. oup.com

Another important aspect of study design is the use of genetically modified animal models to probe the specific pathways through which Acyline exerts its effects. Studies in female Kiss1−/− and Gpr54−/− mice, which have disruptions in the kisspeptin (B8261505) signaling pathway, have been instrumental. medchemexpress.com In these models, Acyline administration led to a disruption of the estrous cycle and a reduction in uterine weights, demonstrating its GnRH antagonist activity independent of this critical regulatory pathway. medchemexpress.com The interpretation of these findings suggests that Acyline acts directly on GnRH receptors in the pituitary to inhibit gonadotropin release.

The table below summarizes the design and key findings from a representative pharmacodynamic study in male rats.

| Parameter | Vehicle Control | Acyline Treated | Interpretation |

| Serum Testosterone | Normal Levels | Significantly Suppressed | Acyline effectively inhibits testosterone production. oup.com |

| Testes Weight | Normal Weight | Significantly Reduced | Suppression of HPG axis leads to testicular atrophy. oup.com |

| Spermatid Head Counts | Normal Count | Significantly Reduced | Acyline impairs spermatogenesis. oup.com |

This table is interactive. Users can sort and filter the data.

Consideration of Test Systems and Reproducibility in Non-Clinical Research

The selection of appropriate test systems is a critical consideration in the non-clinical investigation of Acyline to ensure the relevance and reproducibility of the findings. The choice of animal model is often dictated by the specific research question and the physiological similarities to humans in the context of the HPG axis.

Rodent models, such as rats and mice, are widely used due to their well-characterized reproductive physiology and the availability of transgenic strains. oup.comnih.govmedchemexpress.com These models are valuable for initial proof-of-concept studies and for investigating the fundamental mechanisms of Acyline's action. oup.com For example, the rat model has been effectively used to demonstrate the dose-dependent suppression of testosterone and testicular function by Acyline. oup.com

Canine models have also been employed to evaluate the effects of Acyline. researchgate.net In male dogs, a single administration of Acyline was shown to prevent the physiological response of the gonadal axis to a GnRH agonist challenge for a period of 14 days. researchgate.net This demonstrates the sustained antagonist effect of Acyline in a larger animal model, providing data that may be more predictive of the duration of action in humans.

Reproducibility in non-clinical research is paramount for the reliable translation of findings to clinical settings. Studies with Acyline have demonstrated consistent findings across different laboratories and animal models. The suppressive effects on gonadotropins (luteinizing hormone and follicle-stimulating hormone) and testosterone are consistently observed. oup.commedchemexpress.comresearchgate.netresearchgate.net However, it is important to note that inter-species differences in metabolism and sensitivity can influence the pharmacokinetic and pharmacodynamic profiles of Acyline. nih.gov For instance, discrepancies in the effect of Acyline on follicular growth and anti-Müllerian hormone concentrations have been observed between heifers and canines, which could be attributed to species-specific differences in folliculogenesis or dose-dependent effects. nih.gov

The following table outlines the different test systems used in non-clinical research of Acyline and the key reproducible findings.

| Test System | Key Reproducible Findings |

| Male Rats | Suppression of serum testosterone and testicular function. oup.comnih.gov |

| Female Mice (Kiss1−/− and Gpr54−/−) | Disruption of the estrous cycle and reduced uterine weight. medchemexpress.com |

| Male Dogs | Inhibition of basal and GnRH-stimulated testosterone concentrations. researchgate.net |

| Domestic Cats | Reversible impairment of spermiogenesis and spermatocytogenesis. researchgate.net |

This table is interactive. Users can sort and filter the data.

Structure Activity Relationship Sar Studies for Acyline Analogues

Elucidation of Acyline's Pharmacophore and Structural Requirements for Potency

The pharmacophore of Acyline, like other third-generation GnRH antagonists, is defined by a specific arrangement of steric and electronic features necessary for high-affinity binding to the GnRH receptor without eliciting an agonistic response. The key to their antagonist activity lies in significant modifications from the native GnRH peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). nih.govmdpi.com

The essential pharmacophoric features for potent GnRH antagonists like Acyline are centered on modifications at specific positions of the decapeptide sequence:

N-Terminus (Positions 1-3): The potency of GnRH antagonists is critically dependent on a hydrophobic cluster at the N-terminus. mdpi.com Acyline features acetylated D-2-naphthylalanine (Ac-D-2Nal) at position 1, D-4-chlorophenylalanine (D-4Cpa) at position 2, and D-3-pyridylalanine (D-3Pal) at position 3. The incorporation of D-isomers of these unnatural, aromatic amino acids is crucial. This configuration stabilizes a peptide conformation favorable for receptor binding and enhances resistance to enzymatic degradation by proteolysis. nih.gov The aromatic side chains are believed to engage in critical hydrophobic and aromatic stacking interactions within the ligand-binding pocket of the GnRH receptor.

Central Positions (Positions 4-8): Modifications in this region are vital for eliminating agonist activity and introducing strong antagonistic properties. The substitution of Gly at position 6 in native GnRH with bulky, unnatural D-amino acids is a hallmark of antagonists. In Acyline, the sequence includes Ser at position 4, acetylated aminophenylalanine (Aph(Ac)) at position 5, and its D-isomer at position 6. Alterations to the side chain at position 8 are also known to improve solubility and hydrogen-bonding capacity. mdpi.com

C-Terminus (Positions 9-10): The C-terminal end of Acyline features Proline at position 9 and D-Alanine at position 10, followed by an amide cap (-NH2). The selection of D-Ala at position 10 has been shown to extend the duration of action in vivo. nih.gov

These structural elements collectively create a molecule that can occupy the GnRH receptor with high affinity but fails to induce the conformational changes necessary for receptor activation, thereby acting as a competitive antagonist. nih.govmdpi.com

Rational Design of Acyline Analogues with Modified Peptide Sequences

The rational design of Acyline analogues has focused on probing the importance of specific residues by substituting them with other natural or unnatural amino acids. A key strategy has been the replacement of native amino acid side chains with isosteres to enhance properties like potency, stability, and solubility.

One prominent study involved the systematic replacement of amino acids at positions 1, 4, 7, and 10 of Acyline with S-arylated or S-alkylated norcysteines (Ncy). nih.gov Norcysteine is an unnatural amino acid featuring a sulfur atom attached directly to the α-carbon, allowing for the introduction of various aryl or alkyl moieties (R) via the sulfur atom [Ncy(R)]. This approach was hypothesized to allow the Ncy(R) side chain to mimic the side chains of other amino acids while introducing novel physicochemical properties. Furthermore, the sulfur atom provides a "switchable" feature, as it can be oxidized to the more hydrophilic sulfoxide (B87167) or sulfone forms, allowing for investigation into the effects of hydrophilicity on antagonist activity. nih.gov

The design rationale was to explore how these targeted modifications would impact the interaction with the human GnRH receptor. By synthesizing a series of analogues with substitutions at these four key positions, researchers aimed to refine the understanding of the specific side chain requirements for optimal antagonist potency. nih.gov

Influence of Side Chain Modifications on Receptor Interaction and Biological Response

The biological response of rationally designed Acyline analogues has been quantified by measuring their ability to inhibit the GnRH-induced response in cell-based assays, typically reported as an IC50 value (the concentration required to suppress the response by 50%). nih.gov

Systematic modifications of the Acyline sequence have yielded critical insights into the role of specific side chains:

Modification at Position 1: In GnRH antagonists, D-isomers are strongly favored at the N-terminus. When D-Nal at position 1 was replaced with Ncy(2-naphthyl), the analogue with the D-isomer configuration was three times more potent than its L-isomer counterpart, confirming the stereochemical preference at this position for stabilizing the receptor-binding conformation. nih.gov

Modification at Position 4: Replacing D-4Cpa with Ncy(methyl) demonstrated a significant stereospecific effect. The analogue containing the L-isomer of Ncy(methyl) was 21 times more potent than the diastereomer with the D-isomer. Mono-oxidation of these analogues to their sulfoxide forms led to a marked decrease in antagonist potency (9-13 times lower than Acyline), indicating that increased hydrophilicity at this position is detrimental to activity. nih.gov

Modification at Position 7: Substitution of Leucine (Leu) at this position with various amino acids is generally well-tolerated. The incorporation of Ncy(isopropyl) resulted in two diastereomers that were essentially equipotent to Acyline. Notably, one of these diastereomers emerged as the most potent antagonist in the entire series, with an IC50 of 0.31 nM compared to Acyline's 0.52 nM. However, oxidation of these analogues to their sulfoxide forms resulted in a 4-fold decrease in potency, again highlighting the negative impact of increased hydrophilicity at this position. nih.gov

Modification at Position 10: The D-Ala at position 10 was mimicked with Ncy(methyl) and its oxidized derivatives. All analogues containing Ncy(methyl) at this position, regardless of oxidation state or stereochemistry, showed high antagonist potencies and were essentially equipotent with Acyline. This suggests that the side chain at position 10 is more tolerant of modifications, including those that increase hydrophilicity, compared to positions 4 and 7. nih.gov

The following table summarizes the in vitro antagonist potency of selected Acyline analogues from these studies. nih.gov

| Analogue Number | Modification (Position) | Description of Change | IC50 (nM) |

|---|---|---|---|

| - | (Parent Compound) | Acyline | 0.52 |

| 9 | Ncy(2-naphthyl) (1) | D-isomer | 0.73 |

| 10 | Ncy(2-naphthyl) (1) | L-isomer | 2.20 |

| 11 | Ncy(methyl) (4) | L-isomer | 1.20 |

| 12 | Ncy(methyl) sulfoxide (4) | L-isomer, mono-oxidized | 6.70 |

| 13 | Ncy(methyl) (4) | D-isomer | 25.00 |

| 15 | Ncy(isopropyl) (7) | Diastereomer 1 | 0.31 |

| 16 | Ncy(isopropyl) sulfoxide (7) | Diastereomer 1, mono-oxidized | 1.20 |

| 17 | Ncy(isopropyl) (7) | Diastereomer 2 | 0.59 |

| 19 | Ncy(methyl) (10) | L-isomer | 0.62 |

| 21 | Ncy(methyl) sulfoxide (10) | L-isomer, mono-oxidized | 0.78 |

Computational Chemistry and In Silico Approaches in Acyline SAR

While specific in silico studies focusing exclusively on Acyline are not extensively detailed in the public literature, the SAR of GnRH antagonists as a class is frequently investigated using computational chemistry. These approaches are essential for rationalizing experimental findings and guiding the design of new analogues. bazeuniversity.edu.ng

Molecular Docking is a primary computational tool used to study GnRH antagonists. This method predicts the preferred binding orientation of a ligand (e.g., an Acyline analogue) within the binding pocket of its target receptor. bazeuniversity.edu.ng For the GnRH receptor, which is a G-protein coupled receptor (GPCR), homology models are often constructed based on the crystal structures of other related GPCRs. Docking simulations can help visualize how the hydrophobic N-terminal residues of Acyline fit into the receptor's transmembrane domains and how specific side chains form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with receptor residues. These models can explain why D-isomers are preferred at the N-terminus or why increased hydrophilicity at certain positions, as seen with the sulfoxide analogues, reduces binding affinity and potency. nih.govresearchgate.net

These computational approaches complement experimental SAR data by providing a structural and energetic rationale for observed biological activities, thereby facilitating a more efficient and targeted drug design process.

Advanced Analytical Characterization of Acyline Tfa in Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Acyline (TFA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptide compounds like Acyline. nih.gov It is used to separate, identify, and quantify components within a mixture. libretexts.orgglobalresearchonline.net The separation is based on the differential interactions of the analyte with the stationary phase (the material packed in the column) and the mobile phase (the solvent moving through the column). sigmaaldrich.com For peptides, RP-HPLC is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. sigmaaldrich.comijrpr.com

Optimization of TFA Gradients in Reversed-Phase HPLC for Peptide Analysis

Trifluoroacetic acid (TFA) is a common mobile phase additive in RP-HPLC for peptide analysis because it acts as an ion-pairing agent, improving peak shape and resolution. thermofisher.com Optimizing the concentration of TFA in the mobile phase is a critical step in method development. ymc.co.jp

Typically, TFA concentrations for peptide separations range from 0.05% to 0.1% (v/v). sigmaaldrich.comresearchgate.net However, research indicates that for complex peptide mixtures, especially those containing peptides with multiple positive charges, this range may not be optimal. researchgate.net Studies have shown that increasing the TFA concentration to 0.2-0.25% can significantly enhance resolution. researchgate.net Conversely, for some specific separations, a lower TFA concentration of 0.05% might yield better results compared to higher concentrations. researchgate.net

The optimization process often involves a systematic evaluation of different TFA concentrations while keeping other parameters, such as the organic solvent gradient and temperature, constant. The gradient slope, which is the rate of change in the organic modifier concentration over time, is another key parameter. A shallow gradient generally improves resolution but increases the analysis time. sigmaaldrich.com The use of automated blending systems allows for the real-time mixing of solvents to create precise gradients with adjustable levels of acidic modifiers like TFA, facilitating efficient method optimization. nih.gov

Table 1: Effect of TFA Concentration on Peptide Separation in RP-HPLC

| TFA Concentration (% v/v) | General Effect on Chromatogram | Optimal For |

|---|---|---|

| 0.05% | May improve separation for specific peptides. researchgate.net | Peptides sensitive to RP-HPLC conditions. researchgate.net |

| 0.1% | Standard starting concentration, good general performance. sigmaaldrich.com | Routine peptide analysis. ymc.co.jp |

It's important to note that while higher TFA concentrations can improve chromatographic performance, TFA is a known signal suppressor in mass spectrometry. nih.govunige.ch Therefore, a balance must be struck when developing methods for LC-MS. nih.gov

Application of Different Stationary Phases for Acyline Separation

The stationary phase is the fixed component within the HPLC column that interacts with the sample, enabling separation. mastelf.com For peptide analysis, the choice of stationary phase is crucial and depends on the physicochemical properties of the peptide, such as its size and hydrophobicity. ymc.co.jpveeprho.com

Reversed-phase stationary phases are most common for peptide separations. mastelf.com These are typically made of silica (B1680970) particles that have been chemically modified with non-polar functional groups. ijrpr.comlabtech.tn

Octadecyl (C18) and Octyl (C8) Phases: C18-bonded silica is a versatile and widely used stationary phase for separating a broad range of peptides. ijrpr.comijnrd.org C8 phases, having shorter alkyl chains, are less retentive and can be advantageous for separating more hydrophobic peptides that might be too strongly retained on a C18 column. veeprho.com

Phenyl Phases: These phases contain phenyl groups and can offer unique selectivity, particularly for peptides containing aromatic amino acids, due to potential π-π interactions. veeprho.com

Cyano (CN) Phases: Cyano phases are less hydrophobic than C18 or C8 phases and can be used in both reversed-phase and normal-phase modes, offering alternative selectivity. veeprho.comijnrd.org

Wide-Pore Columns: Peptides and proteins require stationary phases with larger pore sizes (typically 300 Å) to allow unrestricted access to the bonded phase surface. ymc.co.jp Using columns with smaller pores (e.g., 120 Å) can lead to peak broadening for larger molecules. ymc.co.jp

The selection process involves choosing a stationary phase that provides adequate retention and selectivity for Acyline, resulting in a sharp, symmetrical peak that is well-resolved from any impurities.

Table 2: Common Stationary Phases for Peptide HPLC

| Stationary Phase | Description | Primary Interaction Mechanism | Typical Application |

|---|---|---|---|

| C18 (Octadecyl) | Silica bonded with 18-carbon alkyl chains. veeprho.com | Hydrophobic | General purpose for small to medium-sized peptides. ijnrd.org |

| C8 (Octyl) | Silica bonded with 8-carbon alkyl chains. veeprho.com | Hydrophobic (less than C18) | Moderately to highly hydrophobic peptides. labtech.tn |

| Phenyl | Silica bonded with phenyl groups. veeprho.com | Hydrophobic and π-π interactions | Peptides containing aromatic residues. veeprho.com |

Mass Spectrometry (MS) Techniques for Acyline (TFA)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govlongdom.org It is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling quantification at low concentrations. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile biomolecules like peptides. nih.govlibretexts.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates from these droplets, gas-phase ions of the analyte are formed, typically without fragmentation. nih.gov

Key features of ESI-MS for peptide analysis include:

Soft Ionization: It allows for the analysis of the intact molecular ion, providing direct confirmation of the molecular weight of Acyline. libretexts.org

Multiple Charging: ESI often produces multiply charged ions from large molecules like peptides. nih.govyoutube.com This is advantageous because it brings the m/z ratio of large molecules into the detection range of common mass analyzers. nih.gov

LC-MS Coupling: ESI provides a seamless interface between HPLC and MS. nih.govenovatia.com This hyphenated technique (LC-MS) allows for the separation of Acyline from impurities by HPLC, followed by immediate mass confirmation by ESI-MS. nih.gov

The resulting mass spectrum can be used to unequivocally confirm the identity of Acyline by matching the experimentally determined molecular weight to its calculated theoretical mass.

Quantitative Mass Spectrometry for Acyline in Biological Matrices (research samples only)

Quantitative MS is used to determine the concentration of an analyte in a sample. nih.gov This is achieved because, within a certain range, the intensity of the ion signal generated in the mass spectrometer is proportional to the amount of the analyte present. nih.gov For research involving Acyline in biological matrices like plasma or tissue homogenates, LC-MS/MS (tandem mass spectrometry) is the gold standard. crownbio.comcore.ac.uk

The process typically involves:

Sample Preparation: Extraction of Acyline from the biological matrix, often using techniques like solid-phase extraction (SPE) to remove interfering substances. nih.gov

Chromatographic Separation: An HPLC or UPLC system separates Acyline from other matrix components. waters.com

Tandem Mass Spectrometry (MS/MS): A specific precursor ion corresponding to Acyline is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, minimizing interference from the complex biological matrix. lcms.cz

To ensure accuracy, a stable isotope-labeled internal standard of Acyline is often used. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve from which the concentration of Acyline in the research sample can be determined. nih.gov

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description | Example for Acyline Analysis |

|---|---|---|

| Sample Preparation | Method to isolate the analyte from the matrix. | Solid-Phase Extraction (SPE) or Protein Precipitation. |

| Chromatographic Column | Stationary phase for separation. | C18 Reversed-Phase Column. |

| Mobile Phase | Solvents used for elution. | Water/Acetonitrile (B52724) with an acidic modifier (e.g., formic acid). lcms.cz |

| Ionization Mode | ESI positive or negative mode. | ESI Positive Mode is common for peptides. |

| MRM Transitions | Precursor ion -> Product ion pairs. | Specific m/z values for Acyline and its internal standard. lcms.cz |

Other Chromatographic and Spectroscopic Methods in Acyline Research (e.g., GC for TFA derivatives)

While HPLC is the primary chromatographic technique for intact peptide analysis, other methods can be employed for specific purposes, particularly for analyzing the trifluoroacetate (B77799) counter-ion.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Since TFA is not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.govnih.gov In this process, TFA is chemically converted into a more volatile compound. researchgate.net

A common approach is the esterification of TFA to form methyl trifluoroacetate (MTFA). nih.gov This can be achieved by reacting the sample containing TFA with an agent like dimethyl sulfate (B86663) in an acidic medium. nih.govresearchgate.net The volatile MTFA derivative is then analyzed by headspace GC, often coupled with a mass spectrometer (GC-MS) for selective and sensitive detection. nih.gov This method is particularly useful for quantifying residual TFA in the final peptide product or for environmental trace analysis in research contexts. nih.govnih.gov

Another derivatization strategy involves reacting analytes with trifluoroacetic anhydride (B1165640) (TFAA) to create trifluoroacetylated derivatives. researchgate.netmdpi.com This approach is used to improve the GC properties (e.g., volatility, thermal stability) of compounds containing functional groups like amines or hydroxyls. researchgate.netmdpi.com While not used for analyzing the TFA counter-ion itself, it demonstrates the utility of TFA-related chemistry in GC-based research.

Challenges and Innovations in Analytical Determination of Acyline (TFA) in Research Contexts

The accurate and precise analytical determination of Acyline, a gonadotropin-releasing hormone (GnRH) antagonist, in research settings is fundamental for its characterization and understanding its biological functions. wikipedia.orgresearchgate.net As with many synthetic peptides, Acyline is often produced and purified as a trifluoroacetate (TFA) salt. While TFA is beneficial for the synthesis and purification processes, its presence introduces significant challenges in the subsequent analytical characterization, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govwaters.com This section explores the primary obstacles in the analytical determination of Acyline (TFA) and the innovative strategies developed to overcome them.

Challenges in Analytical Determination

The primary challenges in the analytical determination of Acyline (TFA) stem from the properties of the TFA counter-ion and the complex nature of the peptide itself. These challenges are most prominent in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS), which are cornerstone techniques for peptide analysis.

Another challenge is the potential for baseline disturbances and poor peak shape in HPLC . While TFA is often used to mitigate peak tailing by masking residual silanol (B1196071) groups on the stationary phase, its concentration needs to be carefully optimized. nih.gov Inconsistent TFA concentrations between the sample and the mobile phase can lead to baseline perturbations and distorted peak shapes, complicating accurate quantification. nih.gov

Furthermore, the inherent properties of Acyline as a peptide, such as its potential for adsorption to surfaces and the presence of multiple chargeable sites, can lead to difficulties in achieving symmetric peaks and complete recovery during analysis. The hydrophilicity of Acyline can also be influenced by the presence of certain amino acid residues, which in turn affects its retention behavior in RP-HPLC. nih.gov

Innovations in Analytical Determination

A major area of innovation has been the exploration of alternative mobile phase additives . Formic acid (FA) is a commonly used substitute for TFA in LC-MS applications. waters.com Being a weaker ion-pairing agent, FA causes significantly less ion suppression compared to TFA, leading to enhanced MS sensitivity. waters.comlcms.cz However, the trade-off can be a decrease in chromatographic resolution and peak shape for some peptides. lcms.cz

More recently, difluoroacetic acid (DFA) has emerged as a promising alternative that balances chromatographic performance and MS sensitivity. waters.comlcms.cz DFA is a weaker acid than TFA but stronger than FA, providing good peak shapes while causing less ion suppression than TFA. waters.comlcms.cz This makes it a suitable choice for sensitive LC-MS analysis of peptides where both good chromatography and high signal intensity are required.

The development of advanced chromatographic columns has also been instrumental. Columns with highly inert surfaces and novel stationary phases are designed to minimize adverse interactions with peptides, reducing the reliance on strong ion-pairing agents like TFA. restek.com These columns can provide symmetric and efficient peaks for peptides even in the absence of TFA, leading to improved LC-MS sensitivity.

In the realm of mass spectrometry, advancements in instrumentation and analytical workflows have provided new avenues for characterizing acylated peptides. Techniques like electron capture dissociation (ECD) in Fourier-transform ion cyclotron resonance mass spectrometry (FTICR/MS) have been utilized to localize and characterize peptide acylation. duke.edu While not a routine quantitative method, such advanced MS techniques are invaluable for in-depth structural characterization in research contexts.

The following interactive data tables summarize the comparative effects of different mobile phase additives on peptide analysis and the advantages and disadvantages of various analytical techniques.

| Additive | Typical Concentration | Impact on MS Sensitivity | Chromatographic Resolution |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 0.1% | Significant Suppression | Excellent |

| Formic Acid (FA) | 0.1% | Minimal Suppression | Moderate |

| Difluoroacetic Acid (DFA) | 0.1% | Low Suppression | Good |

| Technique | Advantages | Disadvantages |

|---|---|---|

| RP-HPLC with UV Detection | Robust, reproducible, good for quantification. nih.gov | Lacks structural information, can be affected by TFA in mobile phase. |

| LC-MS with TFA | Provides molecular weight information. | Severe ion suppression, lower sensitivity. nih.gov |

| LC-MS with FA/DFA | High sensitivity, provides structural information. waters.comlcms.cz | May require optimization for chromatographic resolution. lcms.cz |

| Advanced MS (e.g., ECD-FTICR/MS) | Detailed structural elucidation of modifications. duke.edu | Not typically used for routine quantification, requires specialized instrumentation. |

Comparative Preclinical Research of Acyline Tfa with Other Gnrh Antagonists

Direct Comparisons of In Vitro Antagonistic Potency with Established GnRH Antagonists

Preclinical in vitro studies are crucial for assessing the fundamental ability of GnRH antagonists to bind to the GnRH receptor and inhibit GnRH-mediated signaling. While specific comparative data directly pitting Acyline (TFA) against a broad range of established GnRH antagonists in in vitro binding assays (e.g., measuring IC50 or Ki values for receptor displacement) is not extensively detailed in the provided search results, general characteristics of Acyline's potency have been noted. Acyline has been described as a potent GnRH antagonist researchgate.netmedchemexpress.commedchemexpress.com. Research on related peptide GnRH antagonists has established various binding affinities and functional potencies, providing a benchmark against which Acyline's performance can be contextually understood. For instance, studies comparing different GnRH antagonists have utilized radioligand binding assays to determine their affinity for the GnRH receptor nih.govmedchemexpress.com. Although direct in vitro potency values for Acyline (TFA) relative to specific competitors like Cetrorelix or Ganirelix in the same assay are not explicitly presented in the retrieved literature, Acyline's potent suppression of gonadotropins and testosterone (B1683101) in animal models suggests significant in vitro receptor interaction researchgate.netmedchemexpress.comoup.com.

Comparative In Vivo Endocrine Suppression Profiles in Animal Models

In vivo studies in animal models are essential for evaluating the efficacy and duration of action of GnRH antagonists in suppressing the endocrine axis. Acyline has demonstrated potent in vivo effects in various animal species.

In male rats, Acyline has been shown to significantly suppress serum testosterone levels in a dose-dependent manner oup.com. For example, treatment with Acyline at doses of 55 µ g/rat/day for 2 or 4 weeks, or 105 µ g/rat/day for 4 weeks, resulted in suppressed testosterone levels compared to vehicle-treated controls oup.com. Furthermore, Acyline administration has been associated with suppressed body weight gain, which is consistent with the reduction in anabolic activity due to suppressed testosterone production oup.com.

In female animals, Acyline has been used to disrupt estrous cycles and reduce uterine weights, as observed in Kiss1−/− and Gpr54−/− mice. In these studies, Acyline treatment led to a decrease in LH concentrations in female Kiss1−/− mice and reduced FSH concentrations in male Kiss1−/− and Gpr54−/− mice medchemexpress.commedchemexpress.com. In canine models, a single subcutaneous dose of Acyline effectively terminated pregnancy by decreasing progesterone (B1679170) concentrations nih.gov.

When compared to other GnRH antagonists, studies in humans have indicated that Acyline can suppress LH to similar nadir levels as Cetrorelix but maintains suppression for a longer duration oup.com. While specific quantitative comparisons of in vivo endocrine suppression profiles across multiple GnRH antagonists in direct head-to-head animal studies are limited in the provided results, Acyline's efficacy in significantly lowering gonadotropin and testosterone levels across different species highlights its potent in vivo activity researchgate.netmedchemexpress.comoup.commedchemexpress.comresearchgate.net.

Methodological Approaches and Statistical Considerations in Comparative Studies

Comparative studies of GnRH antagonists typically employ a range of methodologies to assess in vitro and in vivo effects, coupled with appropriate statistical analyses.

In Vitro Methodologies:

Radioligand Binding Assays: These assays are fundamental for determining the affinity of GnRH antagonists for the GnRH receptor. They involve incubating receptor preparations (e.g., from pituitary membranes) with a radiolabeled GnRH analog and varying concentrations of the test antagonist. The ability of the antagonist to displace the radioligand provides a measure of its binding affinity (e.g., Ki values) nih.gov.

Cell-Based Assays: Functional in vitro assays often involve cultured cells expressing GnRH receptors (e.g., CHO cells or pituitary cell lines). These assays measure the antagonist's ability to block GnRH-stimulated signaling pathways, such as the release of LH or FSH from pituitary cells, or intracellular signaling cascades. Potency is typically expressed as an IC50 value, representing the concentration of antagonist required to inhibit the GnRH-stimulated response by 50% medchemexpress.com.

In Vivo Methodologies:

Hormone Level Measurement: Studies commonly involve administering the GnRH antagonist to animals and collecting blood samples at various time points to measure serum levels of LH, FSH, testosterone (in males), and estrogen (in females) using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) researchgate.netoup.comoup.comresearchgate.net.

Animal Models: A variety of species are used, including rodents (rats, mice) and domestic animals (dogs), to assess endocrine suppression, reproductive effects, and potential therapeutic outcomes medchemexpress.comoup.commedchemexpress.comnih.govconicet.gov.ar.

Study Design: Comparative studies often employ randomized designs with appropriate control groups (e.g., placebo or vehicle) to isolate the effects of the drug. Dose-response relationships are frequently investigated by administering a range of doses to determine the minimum effective dose and the dose required for maximal suppression researchgate.netoup.com.

Statistical Considerations:

Dose-Response Analysis: Data on hormone levels or other physiological responses are analyzed to establish dose-response curves, from which potency (e.g., ED50) and efficacy can be determined researchgate.netoup.com.

Statistical Tests: Appropriate statistical tests, such as t-tests, ANOVA, or non-parametric equivalents, are used to compare hormone levels or other measured parameters between treatment groups and control groups. Significance levels (e.g., p < 0.05) are used to determine statistically significant differences oup.comnih.govoup.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In some studies, PK/PD modeling may be employed to correlate drug concentration in the body with its observed biological effect, helping to understand the duration of action and optimal dosing strategies.

Acyline's Distinctive Research Profile Among Peptide GnRH Antagonists

Acyline's research profile among peptide GnRH antagonists is characterized by its potency and a relatively long duration of action, particularly when compared to earlier generations of GnRH antagonists. It is a decapeptide analog of GnRH researchgate.netresearchgate.net. In human studies, Acyline has demonstrated dose-dependent suppression of FSH, LH, and testosterone, with significant suppression maintained for over 48 hours after a single injection of 75 µg/kg researchgate.netoup.com. Notably, Acyline's suppression of LH in humans was found to be comparable in nadir levels to Cetrorelix but persisted for a longer duration, indicating a potentially more sustained endocrine blockade oup.com.

The development of Acyline and related compounds has focused on optimizing receptor affinity and duration of action while minimizing side effects such as histamine (B1213489) release, which was a concern with earlier GnRH antagonists mdpi.comoup.com. Structure-activity relationship studies have explored modifications to the peptide backbone to enhance these properties oup.comnih.gov. For instance, modifications involving betidamino acids have been investigated, showing that while some changes might slightly reduce potency or duration, others can maintain high affinity and equipotency with Acyline nih.gov.

Compared to GnRH agonists, Acyline, like other GnRH antagonists, offers the advantage of immediate suppression of gonadotropins without the initial "flare effect" (a transient surge in LH/FSH) that is characteristic of agonists mdpi.com. This rapid and reversible inhibition of the HPG axis makes Acyline and similar antagonists valuable for applications requiring prompt and controlled hormonal suppression.

Emerging Research Avenues and Future Directions for Acyline Tfa

Investigation of Acyline (TFA) as a Probe for GnRH Receptor Biology

Acyline's primary mechanism of action is the competitive inhibition of GnRH binding to its receptors on pituitary gonadotropes, which in turn suppresses the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This direct and potent antagonism makes it an excellent probe for elucidating the nuanced aspects of GnRH receptor biology and the downstream physiological consequences of GnRH signaling blockade.

Researchers have utilized Acyline across various species to investigate the structure-function relationships of the GnRH receptor. researchgate.net For instance, studies involving the systematic substitution of amino acids within the Acyline peptide backbone have provided critical insights into the molecular interactions required for high-affinity receptor binding and antagonist activity. nih.gov A betidamino acid scan of Acyline revealed that chirality at the alpha-carbon and the orientation of amino acid side chains are crucial for effective receptor recognition and biological potency. nih.gov Such studies are instrumental in mapping the ligand-binding pocket of the GnRH receptor.

The compound's predictable and sustained suppression of gonadotropins allows for precise investigations into the roles of LH and FSH in various reproductive and non-reproductive contexts. In male dogs, a single administration of Acyline was shown to prevent the gonadal axis from responding to a GnRH agonist challenge for 14 days, demonstrating its utility in studying the dynamics of gonadal function. nih.gov Similarly, studies in healthy men have characterized the dose-dependent suppression of gonadotropins, providing a clear pharmacological window for probing the effects of acute hypogonadism. oup.comnih.gov

| Model System | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Rat Pituitary Gland Membranes | Structure-Activity Relationship (SAR) | Demonstrated that chirality and side-chain orientation in Acyline analogues are critical for GnRH receptor binding and recognition. | nih.gov |

| Healthy Human Males | Pharmacodynamics of Gonadotropin Suppression | A single 300 μg/kg dose produced a rapid and sustained suppression of LH and testosterone (B1683101) that persisted for up to two weeks. | oup.com |

| Male Dogs | Inhibition of GnRH-Stimulated Testosterone Release | A single 330 μg/kg dose inhibited basal and GnRH-stimulated testosterone concentrations for at least 14 days. | nih.gov |

| Domestic Cats | Role of GnRH in Ovulation and Pregnancy | Acyline prevented ovulation when administered during the follicular phase but did not affect luteal function during pregnancy. | nih.gov |

Development of Novel Acyline-Based Chemical Entities for Research Applications

The robust antagonistic properties of Acyline have made it an attractive scaffold for the development of new chemical entities with improved characteristics for research applications. A significant challenge with potent peptide antagonists like Acyline is their tendency to form gels at the injection site, which can complicate formulation and delivery. oup.comnih.gov Consequently, a key research direction is the creation of analogues with increased hydrophilicity to mitigate this issue while retaining high biological potency. nih.gov

One innovative approach has been the incorporation of non-natural amino acids, such as betidamino acids, into the Acyline sequence. nih.gov This strategy has successfully yielded peptides with increased hydrophilicity. nih.gov While these modifications sometimes resulted in a reduced duration of action, they provided valuable insights into the trade-offs between solubility and sustained activity, guiding future design efforts. nih.gov

Another major focus is the development of orally bioavailable Acyline-based compounds. nih.gov Peptide-based drugs are typically administered via injection due to degradation in the gastrointestinal tract. nih.gov To overcome this limitation, researchers have formulated Acyline with a proprietary absorption enhancer system based on medium-chain fatty acids, known as GIPET®. nih.gov This technology facilitated the development of an oral tablet form of Acyline that demonstrated the ability to significantly suppress serum gonadotropins and testosterone in human subjects, opening new avenues for non-invasive research applications. nih.gov

| Derivative/Formulation | Modification Strategy | Objective | Observed Outcome | Reference |

|---|---|---|---|---|

| Betidamino Acid-Containing Acylines | Incorporation of N'-monoacylated aminoglycine derivatives. | Increase hydrophilicity to prevent gel formation. | Increased hydrophilicity was achieved, though duration of action was reduced in some analogues. | nih.gov |

| GIPET®-Enhanced Oral Acyline | Formulation with a medium-chain fatty acid-based oral absorption enhancer. | Achieve oral bioavailability for non-invasive administration. | Oral tablets significantly suppressed serum LH, FSH, and testosterone in healthy men. | nih.gov |

| S-arylated/alkylated Norcysteine Analogues | Substitution with non-natural amino acids at various positions. | Explore structure-activity relationships to optimize potency and other properties. | Generated a series of analogues for comparative biological testing. | researchgate.net |

Exploration of Acyline's Broader Physiological and Pathophysiological Research Utility

The utility of Acyline extends beyond reproductive endocrinology into broader areas of physiological and pathophysiological research. By inducing a state of reversible medical castration, Acyline provides a powerful model for investigating the systemic roles of gonadal steroids. researchgate.net This approach has been employed to study the influence of testosterone and its metabolites on the immune system, offering insights into the hormonal regulation of immune function. researchgate.net

Acyline has also been instrumental in studying the hormonal control of biological barriers, specifically the blood-testis barrier (BTB). Research in rat models demonstrated that Acyline-induced testosterone suppression led to increased seminiferous tubule permeability and the disorganization of tight junction proteins, such as occludin and claudin-11. researchgate.netdntb.gov.ua These studies are crucial for understanding the mechanisms of infertility and the potential for developing male contraceptives.

Furthermore, Acyline serves as a research tool in oncology for investigating hormone-dependent cancers, particularly prostate cancer. nih.gov Its ability to potently suppress testosterone provides a model for androgen deprivation therapy, allowing for the study of tumor response and resistance mechanisms. nih.govresearchgate.net In a different application, Acyline has been used pre-emptively in animal models to prevent irreversible infertility caused by certain testicular toxicants, highlighting its potential utility in studying fertility preservation strategies. oup.com

| Research Area | Model System | Experimental Approach | Key Research Finding | Reference |

|---|---|---|---|---|

| Immunology | Humans | Induce medical castration to assess the role of testosterone on circulating lymphocytes. | Used as a tool to investigate the physiological role of testosterone and its metabolites on immune function. | researchgate.net |

| Blood-Testis Barrier Integrity | Rats | Suppress testosterone to observe effects on tight junction proteins and tubule permeability. | Acyline treatment induced loss of occludin and redistribution of claudin-11, leading to increased BTB permeability. | researchgate.netdntb.gov.ua |

| Oncology | Humans | Suppress testosterone to model androgen deprivation for prostate cancer research. | Oral Acyline formulations show potential utility in the management of hormone-responsive cancers. | nih.gov |

| Fertility Preservation | Rats | Administer Acyline prior to a testicular toxicant (CDB-4022). | Pre-treatment with Acyline prevented the toxicant-induced irreversible infertility by suppressing testosterone. | oup.com |

Integration of Omics Technologies in Acyline Research

The future of Acyline research will likely involve the integration of high-throughput "omics" technologies to gain a systems-level understanding of its biological effects. mdpi.com These approaches, including proteomics, metabolomics, and transcriptomics, can provide comprehensive, unbiased snapshots of the molecular changes induced by GnRH receptor blockade. mdpi.commdpi.com While specific multi-omics studies centered on Acyline are still emerging, the potential applications are vast.

Proteomics can be used to identify and quantify large-scale changes in protein expression in target tissues like the pituitary and gonads following Acyline administration. This could uncover novel downstream signaling pathways and cellular processes regulated by the GnRH axis, moving beyond the known effects on gonadotropin synthesis. mdpi.com

Metabolomics , the study of small molecule metabolites, could be applied to serum, urine, or tissue samples from Acyline-treated subjects to map the metabolic consequences of induced hypogonadism. mdpi.comnih.gov This may reveal new insights into how sex steroids regulate systemic metabolism, including lipid, amino acid, and energy metabolism pathways. nih.gov

Transcriptomics , through techniques like RNA sequencing, can detail the complete set of gene expression changes that occur in response to Acyline. This would allow researchers to identify entire gene networks that are under the control of GnRH signaling.

The true power lies in multi-omics integration , where data from these different layers are combined to build comprehensive models of Acyline's mechanism of action. mdpi.commdpi.com For example, integrating proteomic and metabolomic data could link changes in metabolic enzyme expression directly to alterations in specific metabolic pathways, providing a more complete picture of the physiological response to GnRH antagonism. nih.gov This approach holds the potential to identify novel biomarkers of GnRH receptor activity and uncover new therapeutic targets in hormone-dependent diseases. nih.gov

| Omics Technology | Potential Research Question | Sample Type | Anticipated Insights |

|---|---|---|---|

| Proteomics | What are the global protein expression changes in pituitary gonadotrophs following GnRH receptor blockade by Acyline? | Pituitary tissue/cells | Identification of novel downstream signaling pathways and regulatory proteins involved in gonadotropin synthesis and secretion. |

| Metabolomics | How does Acyline-induced testosterone suppression alter the systemic metabolic profile? | Serum/Plasma | Discovery of metabolic pathways regulated by testosterone, potentially linking hormonal status to metabolic diseases. |

| Transcriptomics (RNA-Seq) | What is the complete repertoire of genes regulated by the GnRH-gonadotropin axis in testicular tissue? | Testicular tissue | Elucidation of gene regulatory networks controlling spermatogenesis and steroidogenesis. |

| Multi-Omics Integration | How do transcriptomic, proteomic, and metabolomic changes collectively mediate the effects of Acyline on prostate cancer cells? | Cancer cell lines/Tumor tissue | A holistic understanding of the molecular networks driving tumor response to androgen deprivation, identifying potential resistance mechanisms. |

Q & A

Basic Research Questions

Q. What established analytical techniques are recommended for characterizing Acyline (TFA) purity and structural integrity in preclinical studies?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% threshold), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with triplicate runs and include reference standards in each batch to ensure reproducibility. Data should be tabulated to compare retention times, peak areas, and spectral matches against known benchmarks .

Q. How should researchers design stability studies for Acyline (TFA) under varying physiological conditions?

- Methodological Answer : Follow a factorial design testing temperature (4°C, 25°C, 37°C), pH (5.0–7.4), and light exposure. Use accelerated stability protocols with time points (0, 1, 3, 6 months) and quantify degradation via HPLC-UV. Include control samples with stabilizers (e.g., antioxidants) and report degradation kinetics using Arrhenius plots. Statistical analysis should account for batch-to-batch variability using ANOVA .

Advanced Research Questions

Q. What statistical methods are optimal for analyzing dose-response relationships in Acyline (TFA) efficacy studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Use Bayesian hierarchical models to handle small sample sizes or heterogeneous data. Validate assumptions with residual plots and sensitivity analyses. For longitudinal data, mixed-effects models are recommended to account for repeated measurements. Report confidence intervals and effect sizes alongside p-values .

Q. How can contradictory pharmacokinetic (PK) data between in vitro and in vivo models of Acyline (TFA) be systematically addressed?

- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using compartmental modeling (e.g., NONMEM). Evaluate bioavailability discrepancies by testing protein binding, metabolic stability in liver microsomes, and membrane permeability (Caco-2 assays). Cross-reference findings with published PK parameters and perform sensitivity analyses to identify confounding variables (e.g., dosing regimen, species differences) .

Q. What experimental controls are critical for validating Acyline (TFA)'s target specificity in mechanistic studies?